CID 81482593
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Overview
Description
The compound with the identifier “CID 81482593” is a chemical entity listed in various chemical databases
Preparation Methods
The preparation methods for CID 81482593 involve specific synthetic routes and reaction conditions. These methods are typically detailed in scientific literature and patents. Industrial production methods may vary, but they generally involve optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
CID 81482593 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are specific to the type of reaction being performed. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CID 81482593 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to study biological pathways and interactions. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or processes.
Mechanism of Action
The mechanism of action of CID 81482593 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. The detailed mechanism of action is typically studied through experimental research and computational modeling.
Comparison with Similar Compounds
CID 81482593 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but this compound may have distinct properties that make it particularly useful for certain applications. The list of similar compounds can be found in chemical databases such as PubChem.
Properties
IUPAC Name |
1-(3,9-diazabicyclo[4.2.1]nonan-3-yl)-4-methylpentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-10(2)3-6-13(16)15-8-7-11-4-5-12(9-15)14-11/h10-12,14H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBJQLAIUZCIDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)N1CCC2CCC(C1)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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